molecular formula C9H11N3 B13819719 2-Methyl-5-(3-pyridyl)-2-imidazoline

2-Methyl-5-(3-pyridyl)-2-imidazoline

Cat. No.: B13819719
M. Wt: 161.20 g/mol
InChI Key: AIVNTPOJBXFBPV-UHFFFAOYSA-N
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Description

Pyridine,3-(4,5-dihydro-2-methyl-1H-imidazol-4-yl)-(9ci) is a heterocyclic organic compound that features a pyridine ring fused with an imidazole ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,3-(4,5-dihydro-2-methyl-1H-imidazol-4-yl)-(9ci) typically involves the formation of the pyridine and imidazole rings followed by their fusion. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the imidazole ring.

    Condensation Reactions: Condensation of pyridine derivatives with imidazole precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This could include:

    Batch Processing: Using large reactors to carry out the cyclization and condensation reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine,3-(4,5-dihydro-2-methyl-1H-imidazol-4-yl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to partially or fully reduced imidazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, possibly as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine,3-(4,5-dihydro-2-methyl-1H-imidazol-4-yl)-(9ci) would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine,3-(4,5-dihydro-2-methyl-1H-imidazol-2-yl)
  • Pyridine,3-(4,5-dihydro-2-methyl-1H-imidazol-5-yl)

Uniqueness

Pyridine,3-(4,5-dihydro-2-methyl-1H-imidazol-4-yl)-(9ci) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-(2-methyl-4,5-dihydro-1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C9H11N3/c1-7-11-6-9(12-7)8-3-2-4-10-5-8/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

AIVNTPOJBXFBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(N1)C2=CN=CC=C2

Origin of Product

United States

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